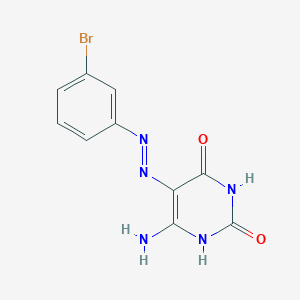

(E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-amino-5-[(3-bromophenyl)diazenyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN5O2/c11-5-2-1-3-6(4-5)15-16-7-8(12)13-10(18)14-9(7)17/h1-4H,(H4,12,13,14,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODCBKYGUKDOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=NC2=C(NC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one is a compound belonging to the class of hydrazones and dihydropyrimidinones, which have garnered attention for their diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, anticancer properties, and potential mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and appropriate carbonyl compounds. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to confirm the structure of synthesized compounds. For example, in a study involving related dihydropyrimidinones, various characterization methods were utilized to ascertain structural integrity and purity .

Anticancer Properties

Recent studies have indicated that derivatives of dihydropyrimidinones exhibit significant anticancer activity. In vitro evaluations show that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, compounds similar to this hydrazone have been tested against lung (A-549), colon (HT-29), and breast (ZR-75) cancer cell lines, with some derivatives showing IC50 values significantly lower than standard chemotherapeutics .

Table 1: Anticancer Activity of Dihydropyrimidinones

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A-549 | 4.37 | |

| Derivative A | HT-29 | 2.53 | |

| Derivative B | ZR-75 | 2.14 |

The mechanisms through which this compound exerts its biological effects may involve multiple pathways:

- Inhibition of Cell Proliferation : Studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : Evidence indicates that hydrazones can activate apoptotic pathways in tumor cells, potentially through the modulation of key proteins involved in apoptosis.

- Antioxidant Activity : Some derivatives have shown promise as antioxidants, which can protect cells from oxidative stress—a common contributor to cancer progression .

Case Studies

Several case studies illustrate the effectiveness of similar compounds in clinical settings:

- Study on Glioma Treatment : A derivative structurally related to this compound was evaluated for its effects on glioma cells. The results indicated significant cytotoxicity and potential as a lead compound for further development .

- Evaluation Against Multidrug Resistance : Another study assessed the ability of hydrazone derivatives to overcome drug resistance in lung cancer models. The findings revealed that certain compounds could effectively inhibit growth in multidrug-resistant cell lines .

Scientific Research Applications

Biological Activities

-

Antioxidant Properties

Recent studies have indicated that compounds similar to (E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one exhibit notable antioxidant activities. These compounds can scavenge free radicals and inhibit oxidative stress, which is critical in preventing cellular damage and various diseases, including cancer and neurodegenerative disorders. Computational modeling has been employed to assess the antioxidant potential of related imine-based molecules against free radicals and enzymes such as acetylcholinesterase . -

Anticancer Activity

The compound is part of a broader class of Mannich bases known for their anticancer properties. Research has demonstrated that Mannich bases can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells (HL-60). For instance, specific derivatives have shown IC50 values lower than 2 μg/mL against the MCF-7 cell line, indicating strong cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil . -

Antimicrobial Effects

Compounds within this class have also been evaluated for their antibacterial and antifungal activities. Studies suggest that they can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial therapies .

Case Study 1: Antioxidant Activity Assessment

A study conducted on similar imine-based compounds utilized molecular modeling to predict their antioxidant capabilities. The results indicated a strong correlation between structural features and antioxidant efficacy, highlighting the importance of functional groups in enhancing biological activity .

Case Study 2: Anticancer Evaluation

In a comparative analysis of several Mannich bases, including derivatives of this compound, researchers found that certain substitutions significantly increased cytotoxicity against cancer cell lines. The study emphasized the role of hydrophobicity in enhancing drug potency .

Data Summary

| Application | Activity Type | Key Findings |

|---|---|---|

| Antioxidant | Scavenging free radicals | High activity against oxidative stress markers |

| Anticancer | Cytotoxicity | IC50 < 2 μg/mL against MCF-7 cell line |

| Antimicrobial | Bacterial/Fungal Inhibition | Effective against various pathogens |

Comparison with Similar Compounds

Key Observations :

- Bromine vs.

- Hydrazono vs. Pyrazole: Hydrazono derivatives exhibit tautomerism, which can influence binding to biological targets (e.g., enzymes or receptors) compared to rigid pyrazole-containing analogs .

- Indolo-pyrano-pyrimidinones: These derivatives, such as those in and , display broader-spectrum anticancer activity due to the fused indole ring system, which enhances π-π stacking interactions with DNA .

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-5-(2-(3-bromophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one?

Methodological Answer:

The synthesis involves multi-step reactions, starting with hydrazone formation via condensation of a 3-bromophenylhydrazine derivative with a pyrimidinone precursor. Key steps include:

- Cyclization : Use sulfur/nitrogen sources (e.g., thiourea) under catalytic conditions to form the pyrimidinone core .

- Hydrazone Coupling : React the intermediate with 3-bromophenylhydrazine in glacial acetic acid, followed by reflux and recrystallization (ethanol/ethyl acetate) for purification .

- Optimization : Adjust reaction time (4–6 hours) and temperature (80–100°C) to maximize yield (~70%) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

Combine spectroscopic and crystallographic methods:

- X-ray Crystallography : Resolve dihedral angles between pyrimidinone and phenyl rings (e.g., 2.1–22.0°) to confirm stereochemistry .

- NMR/IR Spectroscopy : Identify key signals:

- Hydrogen Bonding Analysis : Detect intermolecular N–H⋯O and C–H⋯Br interactions via crystallography .

Advanced: What experimental designs are suitable for evaluating its biological activity (e.g., antimicrobial or anticancer properties)?

Methodological Answer:

Adopt a tiered approach:

- In Vitro Assays :

- In Vivo Models : Test toxicity in zebrafish embryos or murine models, monitoring LD and organ-specific effects .

- Controls : Include positive controls (e.g., cisplatin for anticancer assays) and validate results across ≥3 replicates .

Advanced: How can environmental stability and degradation pathways be systematically studied?

Methodological Answer:

Follow ISO/IEC 17025 guidelines for environmental fate studies:

- Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS .

- Photolysis : Expose to UV light (λ = 254–365 nm) and quantify half-life using HPLC .

- Ecotoxicology : Assess impact on Daphnia magna (48-hour LC) and soil microbiota (OECD 216 test) .

Advanced: How to address contradictions in bioactivity data across studies?

Methodological Answer:

Perform meta-analysis with the following steps:

- Data Normalization : Standardize assay conditions (e.g., cell line passage number, solvent concentration) .

- Statistical Validation : Apply ANOVA/Tukey’s test to compare IC values from independent labs .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to identify binding affinities with target proteins (e.g., topoisomerase II) .

Advanced: What computational methods are recommended for studying its reaction mechanisms?

Methodological Answer:

Employ density functional theory (DFT):

- Optimization : Use B3LYP/6-311+G(d,p) basis set to model transition states and intermediates .

- Solvent Effects : Simulate reaction pathways in acetic acid/PCM model .

- Kinetic Analysis : Calculate activation energies (ΔG) for hydrazone formation using Gaussian 09 .

Basic: How to assess solubility and formulation compatibility for in vivo studies?

Methodological Answer:

- Solubility Screening : Test in DMSO, PBS, and lipid-based carriers via shake-flask method .

- Stability in Formulations : Store emulsions at 4–37°C for 4 weeks, monitoring aggregation via dynamic light scattering .

Advanced: How to design comparative studies with structural analogs (e.g., 3-chloro or 4-fluorophenyl derivatives)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.